2-methoxy-2,3-dihydro-1H-inden-5-amine
Overview
Description
2-methoxy-2,3-dihydro-1H-inden-5-amine is a chemical compound with the molecular formula C10H13NO It is a derivative of indane, a bicyclic hydrocarbon, and features a methoxy group and an amine group attached to the indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2,3-dihydro-1H-inden-5-amine can be achieved through several synthetic routes. One common method involves the reduction of 2-methoxy-2,3-dihydro-1H-inden-5-nitro compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the reductive amination of 2-methoxy-2,3-dihydro-1H-inden-5-aldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or recrystallization, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxy-2,3-dihydro-1H-inden-5-one, while substitution reactions can produce various substituted indane derivatives.
Scientific Research Applications
2-methoxy-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-methoxy-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-2,3-dihydro-1H-inden-1-amine
- 5-methoxy-2,3-dihydro-1H-inden-2-amine
- 2-methoxy-2,3-dihydro-1H-inden-5-nitro
Uniqueness
2-methoxy-2,3-dihydro-1H-inden-5-amine is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-2,3-dihydro-1H-inden-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,10H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUNQQMCFMLKNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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